
NVP-231
Descripción general
Descripción
NVP-231: is a complex organic compound with the molecular formula C25H25N3O2S and a molecular weight of 431.56 g/mol . This compound is known for its unique structure, which combines a benzothiazole moiety with an adamantane core, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of NVP-231 involves multiple steps. One common synthetic route includes the following steps :
Formation of Benzothiazole Core: The benzothiazole core is typically synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Amidation Reaction: The benzothiazole derivative is then reacted with benzoyl chloride to form the benzamido group.
Adamantane Incorporation: The adamantane moiety is introduced through a coupling reaction with adamantane-1-carboxylic acid, using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
NVP-231 undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Aplicaciones Científicas De Investigación
Cancer Therapeutics
NVP-231 has been primarily studied for its role in inhibiting cancer cell proliferation. Its mechanism involves targeting ceramide kinase (CerK), which is crucial for the synthesis of ceramide-1-phosphate, a lipid that regulates cell growth and survival.
Case Studies
- In a study involving MCF-7 and NCI-H358 cells, treatment with this compound led to a significant reduction in colony formation, with complete suppression observed at concentrations of 500 nM for lung cancer cells and 1 μM for breast cancer cells .
- Additionally, the combination of this compound with staurosporine resulted in a synergistic effect on apoptosis induction, highlighting its potential as an adjunct therapy in cancer treatment .
Metabolic Disorders
This compound has also shown promise in addressing metabolic disorders such as Niemann-Pick disease type C, where it aids in reducing cholesterol accumulation.
Case Studies
- Experimental models demonstrated that administration of this compound significantly decreased cholesterol levels in affected tissues, suggesting its therapeutic potential for metabolic dysregulation .
Liver Injury Protection
Recent studies have indicated that this compound may play a protective role against acute liver injury by modulating ceramide metabolism.
Case Studies
- In vivo experiments showed that while this compound administration exacerbated liver injury under certain conditions (e.g., CCl4 treatment), it did not cause hepatotoxicity on its own. This suggests a complex role where this compound may protect against specific types of liver damage while potentially worsening others .
Neuroprotection
Emerging research suggests that this compound may have neuroprotective effects, particularly in conditions involving oxidative stress.
Case Studies
- Preliminary studies indicate that this compound treatment can enhance neuronal survival rates in models subjected to oxidative stress, although further research is needed to fully elucidate these effects .
Summary Table: Applications of this compound
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapeutics | Inhibits CerK; induces apoptosis | Reduces viability and colony formation in cancer cells |
Metabolic Disorders | Reduces ceramide-1-phosphate levels | Decreases cholesterol accumulation in Niemann-Pick disease |
Liver Injury Protection | Modulates ceramide metabolism | Exacerbates liver injury under specific conditions |
Neuroprotection | Reduces neuroinflammation; promotes survival | Enhances neuronal survival under oxidative stress |
Mecanismo De Acción
The mechanism of action of NVP-231 involves its interaction with specific molecular targets . The compound is known to inhibit ceramide kinase (CerK), an enzyme involved in sphingolipid metabolism. By inhibiting CerK, the compound reduces the levels of ceramide-1-phosphate (C1P), a bioactive lipid involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
NVP-231 can be compared with other similar compounds, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: This compound also contains a benzothiazole core but differs in its substitution pattern and lacks the adamantane moiety.
N-(2-benzamidobenzo[d]thiazol-6-yl)adamantane-1-carboxamide: This compound is structurally similar but may have different substituents on the benzothiazole ring.
The uniqueness of this compound lies in its combination of the benzothiazole and adamantane structures, which imparts distinct chemical and biological properties.
Actividad Biológica
NVP-231 is a potent and selective inhibitor of ceramide kinase (CerK), an enzyme involved in the metabolism of ceramide-1-phosphate (C1P). This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment, particularly in breast and lung cancers. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and implications for future therapies.
Ceramide kinase catalyzes the formation of C1P, which plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. Inhibition of CerK by this compound leads to reduced levels of C1P, thereby affecting these cellular functions. The compound operates primarily by:
- Inducing Apoptosis : this compound triggers programmed cell death in cancer cells through increased DNA fragmentation and activation of caspases (caspase-3 and caspase-9) .
- Cell Cycle Arrest : It causes a significant decrease in the number of cells in the S phase and induces M phase arrest, as evidenced by increased histone H3 phosphorylation .
- Synergistic Effects with Other Agents : The combination of this compound with staurosporine enhances apoptosis induction, suggesting potential for combination therapies .
In Vitro Studies
Research has demonstrated that this compound effectively reduces cell viability and DNA synthesis in various cancer cell lines, including MCF-7 (breast cancer) and NCI-H358 (lung cancer). The following table summarizes key findings from studies on these cell lines:
Cell Line | Concentration (µM) | Cell Viability Reduction (%) | Induction of Apoptosis | Cell Cycle Phase Arrest |
---|---|---|---|---|
MCF-7 | 0.1 - 10 | 30 - 80 | Yes | M phase |
NCI-H358 | 0.1 - 10 | 25 - 75 | Yes | M phase |
These results indicate a concentration-dependent effect of this compound on both cell lines, with significant reductions in viability and marked induction of apoptosis .
Case Studies and Research Findings
- Breast Cancer Study : In a study involving MCF-7 cells, treatment with this compound led to a notable decrease in colony formation ability and DNA synthesis. Flow cytometry analysis confirmed that the compound effectively induced apoptosis and arrested cells in the M phase .
- Lung Cancer Study : Similar effects were observed in NCI-H358 cells, where this compound not only reduced viability but also enhanced the apoptotic response when combined with staurosporine. This suggests that targeting CerK may provide a novel approach to enhance the efficacy of existing chemotherapeutic agents .
- Mechanistic Insights : Recent research has elucidated that inhibition of CerK by this compound affects mitochondrial function, particularly in KRAS-mutant non-small cell lung cancer (NSCLC) cells. The study found that CerK inhibition led to ferroptosis—a form of regulated cell death—by modulating mitochondrial membrane potential and reactive oxygen species generation . This highlights the potential for this compound to be used in targeted therapies for specific genetic profiles in tumors.
Propiedades
IUPAC Name |
N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSSJPGNLQPWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399268 | |
Record name | NVP-231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362003-83-6 | |
Record name | NVP-231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NVP-231?
A1: this compound is a potent, specific, and reversible inhibitor of ceramide kinase (CERK). [, , ] It acts by competitively inhibiting the binding of ceramide to CERK, thereby preventing the phosphorylation of ceramide to ceramide-1-phosphate (C1P). [, ]
Q2: What are the downstream effects of inhibiting CERK with this compound?
A2: By inhibiting CERK, this compound effectively reduces the levels of C1P within cells. [, ] This leads to an accumulation of ceramide, a pro-apoptotic lipid. [, , ] Consequently, this compound has been shown to induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy. [, , , , ]
Q3: Has this compound demonstrated efficacy in any specific cancer models?
A3: Studies have shown promising results with this compound in various cancer models. For instance, this compound was found to be particularly effective against cisplatin-resistant ovarian cancer cells, enhancing cisplatin’s efficacy and inducing apoptosis. [] Similarly, it has shown potential in breast cancer models, where it inhibited the migration and invasion of metastatic breast cancer cells. []
Q4: Does the structure of this compound offer insights into its activity?
A4: While the provided research papers don't delve into detailed structure-activity relationship (SAR) studies, they do highlight the competitive nature of this compound's inhibition of ceramide binding to CERK. [] This suggests that structural modifications impacting its binding affinity for the ceramide binding site of CERK would likely influence its potency and selectivity.
Q5: Is this compound effective in non-cancerous cell models?
A5: Interestingly, this compound has also shown activity in non-cancerous cell models. Research suggests it can reduce the levels of senescent cells, a state of cell cycle arrest often associated with aging and disease. [] This effect is also linked to its ability to modulate ceramide and C1P levels. []
Q6: Does the efficacy of this compound vary across different cell types?
A7: Data suggests that the sensitivity to this compound can vary across different cell types. For example, in a study focusing on breast cancer, researchers found that estrogen receptor (ER)-positive breast cancer cells resistant to endocrine therapy were more sensitive to this compound compared to their ER-positive, endocrine therapy-sensitive counterparts. [] This difference in sensitivity was linked to variations in ceramide homeostasis and the expression of BCL2 family proteins, suggesting that cellular context influences the response to this compound. []
Q7: Has this compound been evaluated in clinical trials?
A7: The provided research papers primarily discuss preclinical studies involving this compound. While these studies highlight its potential as a therapeutic agent, further investigations, including clinical trials, are necessary to determine its safety and efficacy in humans.
Q8: What are the potential therapeutic applications of this compound?
A8: Based on its preclinical efficacy, this compound holds promise for treating a range of diseases, including:
- Cancer: By promoting apoptosis and sensitizing cancer cells to chemotherapy, this compound shows potential as a targeted therapy for various cancers, including breast, lung, ovarian, and neuroblastoma. [, , , ]
- Mesangioproliferative Kidney Diseases: this compound's ability to inhibit proliferation in renal cells suggests its potential in treating mesangioproliferative kidney diseases. []
- Aging and Age-Related Diseases: By modulating senescent cell levels, this compound could have implications for managing age-related diseases and potentially even influencing the aging process itself. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.